5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol
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Overview
Description
5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol is a complex organic compound that features a piperidine ring, a difluoroaniline group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and difluoroaniline group are crucial for binding to these targets, which can modulate their activity and lead to various biological effects . The methoxyphenol moiety may also contribute to the compound’s overall pharmacological profile by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol is unique due to the presence of the difluoroaniline group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the methoxyphenol moiety may provide additional pharmacological benefits, such as improved solubility and stability.
Properties
IUPAC Name |
5-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c1-25-19-7-4-13(9-18(19)24)11-23-8-2-3-15(12-23)22-14-5-6-16(20)17(21)10-14/h4-7,9-10,15,22,24H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZETAYHWXNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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